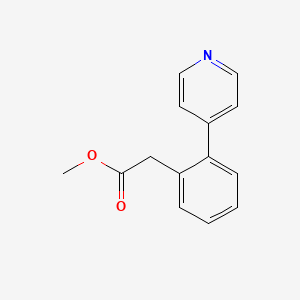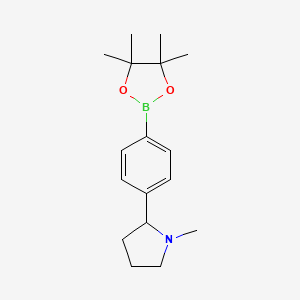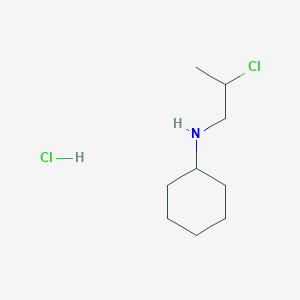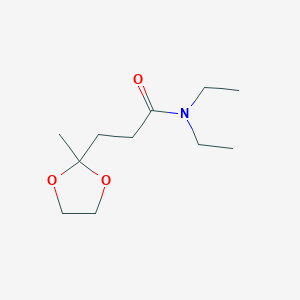
n,n-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide is an organic compound with the molecular formula C11H21NO3 It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide typically involves the reaction of diethylamine with 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
化学反应分析
Types of Reactions
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, altering the compound’s properties.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical tool.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.
作用机制
The mechanism of action of N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide involves its interaction with specific molecular targets. The dioxolane ring and amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved .
相似化合物的比较
Similar Compounds
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide: The target compound.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol: A similar compound with a different functional group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific combination of a dioxolane ring and an amide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
属性
CAS 编号 |
6942-24-1 |
|---|---|
分子式 |
C11H21NO3 |
分子量 |
215.29 g/mol |
IUPAC 名称 |
N,N-diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO3/c1-4-12(5-2)10(13)6-7-11(3)14-8-9-15-11/h4-9H2,1-3H3 |
InChI 键 |
GKSDURLVKMHRKY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)CCC1(OCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


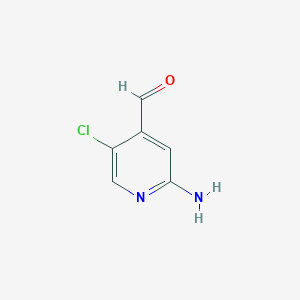


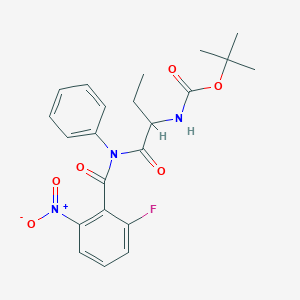
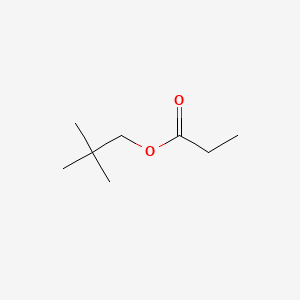
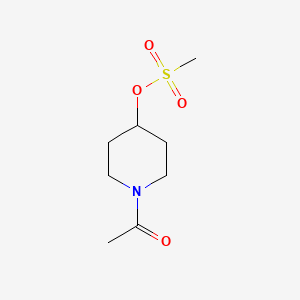

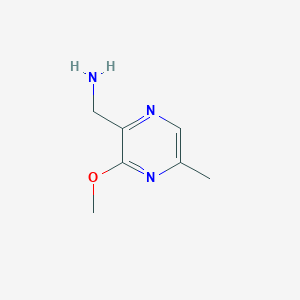
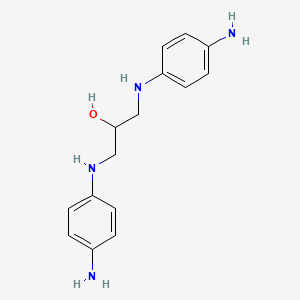
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
